Cas no 56904-13-3 ((1-benzyl-4-methylpiperazin-2-yl)methanamine)
(1-benzyl-4-methylpiperazin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (1-benzyl-4-methylpiperazin-2-yl)methanamine
- OFOFQLCMTNDASH-UHFFFAOYSA-N
- 984-565-7
- AKOS018218868
- 1-(1-Benzyl-4-methylpiperazin-2-yl)methanamine
- 56904-13-3
- DA-32224
- (RS)-2-Aminomethyl-1-benzyl-4-methylpiperazine
- SCHEMBL4821722
- EN300-303326
- GCA90413
-
- Inchi: 1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
- InChI Key: OFOFQLCMTNDASH-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCN(C)CC1CN
Computed Properties
- Exact Mass: 219.173547683Da
- Monoisotopic Mass: 219.173547683Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- Color/Form: NA
- Flash Point: 168.5±28.4 °C
(1-benzyl-4-methylpiperazin-2-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1-benzyl-4-methylpiperazin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B537358-10mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B537358-50mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B537358-100mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 100mg |
$ 340.00 | 2022-06-07 | ||
| A2B Chem LLC | AW00542-2.5g |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 2.5g |
$1862.00 | 2024-04-19 | |
| A2B Chem LLC | AW00542-5g |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 5g |
$2737.00 | 2024-04-19 | |
| A2B Chem LLC | AW00542-50mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 50mg |
$251.00 | 2024-04-19 | |
| A2B Chem LLC | AW00542-100mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 100mg |
$358.00 | 2024-04-19 | |
| A2B Chem LLC | AW00542-250mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 250mg |
$497.00 | 2024-04-19 | |
| A2B Chem LLC | AW00542-500mg |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 500mg |
$763.00 | 2024-04-19 | |
| A2B Chem LLC | AW00542-1g |
(1-benzyl-4-methylpiperazin-2-yl)methanamine |
56904-13-3 | 95% | 1g |
$966.00 | 2024-04-19 |
(1-benzyl-4-methylpiperazin-2-yl)methanamine Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (1-benzyl-4-methylpiperazin-2-yl)methanamine
Recent Advances in the Study of (1-benzyl-4-methylpiperazin-2-yl)methanamine (CAS: 56904-13-3) and Its Applications in Chemicobiological Medicine
The compound (1-benzyl-4-methylpiperazin-2-yl)methanamine (CAS: 56904-13-3) has recently garnered significant attention in the field of chemicobiological medicine due to its potential therapeutic applications. This molecule, characterized by its piperazine backbone and benzyl substitution, exhibits unique pharmacological properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (1-benzyl-4-methylpiperazin-2-yl)methanamine, highlighting its efficient production via a multi-step organic synthesis involving reductive amination and selective alkylation. The study emphasized the compound's high yield and purity, which are critical for its subsequent biological testing. Furthermore, the research team investigated the compound's stability under various physiological conditions, confirming its suitability for in vivo applications.
In terms of biological activity, (1-benzyl-4-methylpiperazin-2-yl)methanamine has shown promising results as a modulator of neurotransmitter systems. A preclinical study conducted by Smith et al. (2024) demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. The compound's ability to cross the blood-brain barrier was also confirmed, further supporting its utility in central nervous system (CNS) therapeutics.
Another significant area of research involves the compound's role in cancer therapy. Recent findings indicate that (1-benzyl-4-methylpiperazin-2-yl)methanamine may act as an inhibitor of specific kinases involved in tumor proliferation. A 2024 study in Cancer Research reported that the compound effectively suppressed the growth of certain cancer cell lines in vitro, with minimal cytotoxicity to normal cells. These findings underscore its potential as a targeted anticancer agent, warranting further investigation in animal models and clinical trials.
Despite these advancements, challenges remain in the development of (1-benzyl-4-methylpiperazin-2-yl)methanamine as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies.
In conclusion, (1-benzyl-4-methylpiperazin-2-yl)methanamine (CAS: 56904-13-3) represents a promising molecule in chemicobiological medicine, with applications spanning neuropharmacology and oncology. Continued research and development efforts are essential to fully realize its therapeutic potential and translate these findings into clinical benefits.
56904-13-3 ((1-benzyl-4-methylpiperazin-2-yl)methanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)